molecular formula C22H15ClF6N2O2 B11708291 N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide

N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11708291
M. Wt: 488.8 g/mol
InChI Key: ZPPSDZPQUMSXCI-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorophenyl moiety.

Scientific Research Applications

N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide
  • 3-(Trifluoromethyl)benzylamine
  • N-(2-chlorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

Uniqueness

N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chlorophenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15ClF6N2O2

Molecular Weight

488.8 g/mol

IUPAC Name

N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide

InChI

InChI=1S/C22H15ClF6N2O2/c23-17-9-1-2-10-18(17)30-31-19(32)20(33,13-5-3-7-15(11-13)21(24,25)26)14-6-4-8-16(12-14)22(27,28)29/h1-12,30,33H,(H,31,32)

InChI Key

ZPPSDZPQUMSXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC(=O)C(C2=CC(=CC=C2)C(F)(F)F)(C3=CC(=CC=C3)C(F)(F)F)O)Cl

Origin of Product

United States

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